molecular formula C6H5NO3 B140041 4-Nitrophenol CAS No. 100-02-7

4-Nitrophenol

Cat. No.: B140041
CAS No.: 100-02-7
M. Wt: 139.11 g/mol
InChI Key: BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Description

It appears as a slightly yellow crystalline material and is moderately toxic . This compound is used in various industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

P-Nitrophenol can be synthesized through the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The process involves slowly adding concentrated nitric acid to water, followed by the gradual addition of phenol while maintaining the temperature between 45-50°C . The reaction mixture is then allowed to stand, and the product is separated and purified.

Industrial Production Methods

Commercially, p-nitrophenol is produced through a two-step process involving the nitration of chlorobenzene followed by the hydrolysis of the resulting mononitrochlorobenzene . This method is efficient for large-scale production and ensures a high yield of the desired product.

Scientific Research Applications

Pharmaceutical Applications

4-Nitrophenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of analgesics and antipyretics, such as paracetamol. Its derivatives, like 4-aminophenol (4-AP), are essential for creating various medicinal products, including anti-inflammatory drugs and dyes used in pharmaceutical formulations .

Key Pharmaceutical Uses

  • Intermediate for Paracetamol : Essential for synthesizing pain relief medications.
  • Synthesis of Dyes : Utilized in producing colorants for pharmaceutical products.
  • Analgesics and Antipyretics : Forms the basis for several over-the-counter medications.

Analytical Chemistry

In analytical chemistry, 4-NP is widely used as a reagent in various methods, particularly spectrophotometry. It helps quantify phenolic compounds in environmental samples due to its distinct absorbance properties. This application is critical for monitoring environmental pollutants and assessing the efficacy of wastewater treatment processes .

Analytical Applications

  • Spectrophotometric Analysis : Measures concentrations of phenolic compounds.
  • Calibration Standards : Serves as a standard for instrument calibration due to its well-characterized properties.

Industrial Applications

This compound is extensively used in the manufacture of dyes and pigments, contributing to vibrant colors in textiles and plastics. Its role in industrial processes also extends to producing antioxidants and pH indicators due to its color-changing properties in varying pH environments .

Industrial Uses

  • Dyes and Pigments : Enhances product appeal through color.
  • Antioxidants : Utilized in formulations to prevent oxidation.
  • pH Indicators : Changes color based on pH levels, useful in various chemical applications.

Environmental Science

As a known pollutant, this compound poses significant environmental challenges due to its toxicity and persistence in wastewater. Research focuses on developing methods for its degradation, including photocatalytic processes that utilize sunlight to break down this compound into less harmful substances . Studies have shown that certain photocatalysts can effectively degrade 4-NP under solar light, highlighting potential strategies for pollution mitigation.

Environmental Research Findings

  • Photocatalytic Degradation : Effective breakdown of 4-NP using solar energy.
  • Biodegradation Studies : Research indicates that specific bacterial communities can adapt to degrade 4-NP more efficiently over time .

Toxicological Studies

Research has also highlighted the toxicological effects of this compound exposure on human health. Studies indicate that exposure can promote cellular proliferation and migration in cancer cells while inhibiting apoptosis, suggesting potential implications for cancer biology . Understanding these effects is crucial for assessing risks associated with industrial exposure and environmental contamination.

Key Toxicological Insights

  • Cancer Cell Proliferation : Promotes growth and invasiveness of bladder cancer cells.
  • Inhibition of Apoptosis : Alters normal cellular death processes, potentially leading to tumor progression.

Comparison with Similar Compounds

P-Nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 3-nitrophenol, which also contain nitro groups on the benzene ring but differ in their positions relative to the hydroxyl group . Compared to its isomers, p-nitrophenol is less volatile and has a higher boiling point due to intermolecular hydrogen bonding . It is also more commonly used in industrial applications and scientific research due to its stability and reactivity.

List of Similar Compounds

  • 2-Nitrophenol
  • 3-Nitrophenol
  • 2,4-Dinitrophenol
  • Picric acid (2,4,6-trinitrophenol)

P-Nitrophenol’s unique combination of chemical properties and versatility makes it a valuable compound in various fields of study and industry.

Biological Activity

4-Nitrophenol (4-NP) is an organic compound that has garnered significant attention due to its biological activity and potential environmental impact. This article delves into its biological effects, metabolism, and implications for human health and the environment, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a nitrophenol compound characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring. Its chemical formula is C6H5NO3C_6H_5NO_3. It appears as a yellow crystalline solid and is soluble in water, which enhances its mobility in aquatic environments.

Metabolism and Toxicokinetics

Upon exposure, this compound undergoes extensive metabolic transformation in the body. The primary metabolic pathways include:

  • Phase I Metabolism : This involves oxidation and reduction reactions mediated by cytochrome P450 enzymes. 4-NP can be oxidized to form 4-nitrocatechol or reduced to 4-aminophenol .
  • Phase II Metabolism : The metabolites undergo conjugation with glucuronic acid or sulfate, leading to the formation of glucuronides and sulfates, which are then excreted in urine .

The absorption of 4-NP occurs rapidly after oral exposure, with significant distribution to the liver, kidneys, plasma, and gastrointestinal tract. Studies have shown that approximately 70% of administered doses are excreted as conjugated metabolites within 24 hours .

Hematological Impact

Research indicates that exposure to this compound can lead to increased levels of methemoglobin in rats, particularly at higher concentrations. For instance, rats exposed to 112 mg/m³ showed significant increases in methemoglobin levels, which can impair oxygen transport in the bloodstream . This effect was dose-dependent, highlighting the compound's potential hematotoxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable bactericidal activity. For example, screening against sulfate-reducing bacteria revealed that certain concentrations of 4-NP can effectively disrupt biofilm formation, suggesting its potential use in controlling microbial populations in industrial settings .

Catalytic Reduction Studies

A significant area of research involves the catalytic reduction of this compound to less harmful compounds like 4-aminophenol using various catalysts. For instance:

  • A study using silver nanoparticles (Ag NPs) demonstrated high efficiency in reducing 4-NP with sodium borohydride as a reducing agent. The conversion rate reached up to 92% under optimal conditions .
  • Another study highlighted the effectiveness of a hybrid catalyst composed of platinum nanoparticles supported on layered double hydroxides (LDH), achieving complete hydrogenation of 4-NP within 12 minutes .

These findings not only underscore the compound's reactivity but also its relevance in wastewater treatment processes.

Environmental Implications

The widespread use of this compound in various industrial applications raises concerns about its environmental persistence and toxicity. It is frequently detected in wastewater effluents from pharmaceutical and textile industries. Its ability to undergo metabolic degradation makes it a target for remediation strategies aimed at minimizing environmental impact.

Summary Table: Biological Effects of this compound

Effect Observation Reference
Methemoglobin FormationIncreased levels at high exposure concentrations
Antimicrobial ActivityEffective against sulfate-reducing bacteria
Catalytic ReductionUp to 92% conversion to 4-aminophenol
Environmental DetectionCommonly found in wastewater

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying 4-nitrophenol in enzymatic assays?

  • Methodology : this compound is widely used as a chromogenic substrate in enzymatic assays. Its quantification relies on the hydrolysis of derivatives like 4-nitrophenyl phosphate or 4-nitrophenyl-β-D-glucopyranoside, releasing free this compound, which ionizes to yellow 4-nitrophenoxide under basic conditions. Absorbance is measured at 405 nm using a spectrophotometer. Standard solutions (e.g., 10 µmol/mL) are prepared in citrate buffer (pH 4.8) for calibration .

Q. How does pH influence the adsorption efficiency of this compound onto nanocomposite materials?

  • Methodology : Adsorption efficiency is pH-dependent due to the ionization state of this compound (pKa ~7.1). At pH <7, the neutral form dominates, favoring hydrophobic interactions with adsorbents like Fe₃O₄/bentonite nanocomposites. At pH >7, electrostatic repulsion between negatively charged 4-nitrophenoxide and anionic adsorbent surfaces reduces efficiency. Optimization studies using Box-Behnken design recommend pH 5–6 for maximal removal .

Q. What are the primary pathways for this compound biodegradation in aerobic-anoxic systems?

  • Methodology : Sequential batch reactors (SBRs) with alternating aerobic-anoxic cycles achieve biodegradation via two pathways: (1) Aerobic oxidation by Pseudomonas spp. converts this compound to hydroquinone intermediates, and (2) Anoxic denitrification uses this compound as a carbon source, with NO₃⁻ as the terminal electron acceptor. COD/N ratios ≥3 are critical to avoid carbon-limiting denitrification rates .

Advanced Research Questions

Q. How can Box-Behnken design optimize adsorption parameters for this compound removal?

  • Methodology : Response Surface Methodology (RSM) via Box-Behnken design statistically optimizes parameters like adsorbent dosage (0.5–1.5 g/L), pH (4–8), and initial concentration (50–200 mg/L). Quadratic models predict optimal conditions (e.g., 1.2 g/L Fe₃O₄/bentonite at pH 5.8) with >90% removal efficiency. Validation via ANOVA confirms model significance (p < 0.05) .

Q. What kinetic models explain the catalytic reduction of this compound using noble metal nanoparticles?

  • Methodology : The Langmuir-Hinshelwood model describes the surface-catalyzed reduction of this compound to 4-aminophenol by NaBH₄. Apparent rate constants (k) are derived from pseudo-first-order kinetics (ln(Cₜ/C₀) vs. time). For example, Ni/SiO₂ catalysts achieve k = 0.28 min⁻¹, while Ag nanoparticles immobilized in polyelectrolyte brushes show diffusion-limited kinetics with activation energy ~25 kJ/mol .

Q. How to resolve contradictions in denitrification rates when COD/N ratios vary in bioreactors?

  • Methodology : Low COD/N ratios (<2) limit denitrification due to insufficient carbon, while ratios ≥3 prevent nitrogen limitation. A dual-substrate kinetic model incorporating Monod equations for both COD and NO₃⁻ explains these discrepancies. Experimental validation in SBRs shows denitrification rates drop by 60% at COD/N = 2 compared to COD/N = 3 .

Q. What advanced spectroscopic techniques confirm this compound degradation intermediates?

  • Methodology : LC-MS and FTIR identify intermediates like 4-nitrocatechol and hydroquinone during Fenton-like degradation. For example, Fe-TAML/H₂O₂ systems generate hydroxyl radicals (•OH), confirmed via electron paramagnetic resonance (EPR), which oxidize this compound with pseudo-first-order rate constants of 0.12 min⁻¹ in wastewater matrices .

Q. How do molecular dynamics simulations predict this compound interactions with catalytic surfaces?

  • Methodology : Density Functional Theory (DFT) simulations reveal adsorption energies and charge transfer mechanisms. For Au nanoparticles, this compound binds via the nitro group with adsorption energy −1.2 eV, facilitating electron transfer from BH₄⁻ to the aromatic ring. MD trajectories confirm preferential orientation on catalytic surfaces .

Q. What statistical approaches track environmental sources of this compound contamination?

  • Methodology : HydroGeoSphere (HGS) models simulate contaminant transport using spatial data (land cover, flow rates) and first-order decay rates (e.g., k = 0.035 day⁻¹). Source apportionment in river basins identifies agricultural runoff (e.g., pesticides) as the primary contributor (70%) compared to industrial effluents .

Q. How does Fe-TAML/H₂O₂ system efficiency vary across wastewater matrices?

  • Methodology : In secondary wastewater effluents, Fe-TAML (180 nM) with H₂O₂ (330 µM) degrades 1 µM this compound via •OH radicals, achieving >95% removal in 30 minutes. Matrix effects (e.g., dissolved organic matter) reduce efficiency by 20–40%, quantified via competitive kinetics using probe compounds .

Properties

IUPAC Name

4-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H
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InChI Key

BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID0021834
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Molecular Weight

139.11 g/mol
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Physical Description

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid.
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Boiling Point

534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F
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Flash Point

377 °F (NTP, 1992), 377 °F, 169 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48
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Vapor Density

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F
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Vapor Pressure

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg
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Mechanism of Action

The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon., Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Color/Form

Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID

CAS No.

100-02-7
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Melting Point

235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes)
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Synthesis routes and methods I

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
Quantity
0 (± 1) mol
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[Compound]
Name
2-halomethyl-4-nitrophenol
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Synthesis routes and methods II

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
Quantity
0 (± 1) mol
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reactant
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.
Quantity
0 (± 1) mol
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[Compound]
Name
solution
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[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Tris-HCl
Quantity
50 μL
Type
reactant
Reaction Step Eight
[Compound]
Name
acetyl xylan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
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Synthesis routes and methods V

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitrophenol
4-Nitrophenol
4-Nitrophenol
4-Nitrophenol
4-Nitrophenol

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